Product packaging for [3-(Aminomethyl)cyclobutyl]methanol(Cat. No.:CAS No. 1452182-33-0)

[3-(Aminomethyl)cyclobutyl]methanol

Cat. No.: B2883722
CAS No.: 1452182-33-0
M. Wt: 115.176
InChI Key: MWOHKMZOEUQKBH-UHFFFAOYSA-N
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Description

[3-(Aminomethyl)cyclobutyl]methanol (CAS: 1452182-33-0) is a valuable chemical building block in organic synthesis and medicinal chemistry research . This cyclobutane-based compound, with a molecular formula of C6H13NO and a molecular weight of 115.18 g/mol, features both aminomethyl and hydroxymethyl functional groups on the cyclobutyl ring . This bifunctional nature makes it a versatile scaffold for constructing more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other fine chemicals . The compound is structurally characterized by two hydrogen bond donors and two hydrogen bond acceptors . Researchers can access it in different isomeric forms and as stable hydrochloride salts, such as the cis (CAS 1778734-54-5) and trans (CAS 1778734-64-7) isomers, to suit specific synthetic requirements . As a standard practice, this product is intended for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B2883722 [3-(Aminomethyl)cyclobutyl]methanol CAS No. 1452182-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(aminomethyl)cyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-3-5-1-6(2-5)4-8/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOHKMZOEUQKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1CO)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801262413
Record name Cyclobutanemethanol, 3-(aminomethyl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609395-75-6
Record name Cyclobutanemethanol, 3-(aminomethyl)-, cis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801262413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Aminomethyl Cyclobutyl Methanol

Precursor Identification and Retrosynthetic Strategies

Retrosynthetic analysis is a technique used to plan a synthesis by mentally working backward from the target molecule to simpler, commercially available starting materials. youtube.comyoutube.com For [3-(Aminomethyl)cyclobutyl]methanol, this process highlights several potential disconnections and key precursors.

The primary functional groups, the amine and the alcohol, are prime candidates for disconnection. The aminomethyl group can be disconnected via a carbon-nitrogen bond, suggesting a precursor containing a functional group that can be converted to an amine. youtube.com Common strategies include the reduction of a nitrile (-CN) or an amide (-CONH2), or a reductive amination of an aldehyde (-CHO). youtube.com Similarly, the hydroxymethyl group (-CH2OH) can be traced back to the reduction of a carboxylic acid (-COOH) or an ester (-COOR).

This leads to several logical precursors that feature a cyclobutane (B1203170) core with two functional groups. A particularly versatile precursor is a cyclobutane ring substituted with both a cyano group and a carboxyl group (or its ester).

Key Retrosynthetic Disconnections:

Target MoietyDisconnection StrategyPrecursor Functional Group
Aminomethyl (-CH₂NH₂)C-N Bond FormationNitrile (-CN), Amide (-CONH₂), Aldehyde (-CHO)
Hydroxymethyl (-CH₂OH)C-O Bond FormationCarboxylic Acid (-COOH), Ester (-COOR)
Cyclobutane RingRing FormationOpen-chain dihalides, Olefins for [2+2] cycloaddition

This analysis suggests that a key strategy involves the synthesis of a difunctionalized cyclobutane, such as 3-cyanocyclobutane-1-carboxylic acid, which can then be elaborated in the forward synthesis.

Established Synthetic Routes and Transformations

Based on retrosynthetic insights, several forward synthetic routes have been established. These routes typically involve the construction of a suitably functionalized cyclobutane ring followed by functional group interconversions.

A common synthetic pathway starts from a cyclobutene (B1205218) derivative and involves a sequence of functionalizations. The key steps generally include:

Cyclobutane Ring Formation/Functionalization: The synthesis often begins with an existing cyclobutane core or involves its formation through methods like [2+2] cycloadditions. taltech.ee For instance, a starting material like cyclobutene can undergo reactions to introduce the necessary functional group handles.

Introduction of Nitrogen and Oxygen Moieties: The aminomethyl and hydroxymethyl groups are typically installed from precursor functional groups. A nitrile group, for example, can be reduced to a primary amine using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ with a Raney Nickel or Palladium catalyst). google.com

Reduction of Carboxyl Group: A carboxylic acid or ester group is reduced to the primary alcohol. This transformation is commonly achieved using strong reducing agents like LiAlH₄ or borane (B79455) (BH₃).

Purification and Salt Formation: The final compound is often purified using techniques like chromatography or crystallization. For stability and handling purposes, it may be converted to a salt, such as the hydrochloride salt, by treatment with an acid like hydrochloric acid (HCl).

The efficiency of the synthesis relies heavily on the strategic selection and preparation of key intermediates. These molecules are stable compounds formed during the synthesis that contain the core structure and appropriate functional groups for subsequent transformations.

Table of Key Synthetic Intermediates:

Intermediate CompoundPrecursor ToRole in Synthesis
3-Cyanocyclobutane-1-carboxylic acidThis compoundA core intermediate containing masked forms of both the amine (nitrile) and alcohol (carboxylic acid) functionalities.
Ethyl 3-cyanocyclobutane-1-carboxylate3-Cyanocyclobutane-1-carboxylic acidAn ester derivative that can be selectively reduced or hydrolyzed. The ester can protect the carboxylic acid while other transformations are performed.
3-(Hydroxymethyl)cyclobutane-1-carbonitrileThis compoundAn intermediate where one of the functional groups (the alcohol) has already been formed, awaiting the conversion of the nitrile to the amine.
3-(Aminomethyl)cyclobutane-1-carboxylic acidThis compoundAn intermediate where the amine has been formed, awaiting the reduction of the carboxylic acid to the alcohol.

The use of these intermediates allows for a modular and controlled approach to the synthesis, enabling the stepwise and high-yielding construction of the final target molecule.

Stereoselective Synthesis of this compound Isomers

The relationship between the aminomethyl and hydroxymethyl groups on the cyclobutane ring can be either cis (on the same face of the ring) or trans (on opposite faces). Furthermore, if the substitution pattern allows, the molecule can be chiral, existing as enantiomers. The control of this stereochemistry is a critical aspect of modern synthetic chemistry.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. This is crucial in fields like medicinal chemistry where different enantiomers can have different biological activities.

Asymmetric Catalysis: A powerful modern approach involves using a small amount of a chiral catalyst to direct the reaction towards a specific enantiomer. For cyclobutane systems, methods like palladium-catalyzed enantioselective C-H activation have been developed. nih.gov Using a chiral ligand, such as a mono-N-protected aminomethyl oxazoline (B21484) (MPAO), it is possible to functionalize a C-H bond on a cyclobutane ring with high enantioselectivity. nih.gov This strategy could be adapted to install one of the functional groups or a precursor to it.

Chiral Resolution: A classical method involves synthesizing the compound as a racemic mixture (an equal mix of both enantiomers) and then separating them. This is often achieved by reacting the racemate with a single enantiomer of a chiral resolving agent (e.g., a chiral acid like (S)-mandelic acid) to form diastereomeric salts. google.com These salts have different physical properties, such as solubility, and can be separated by crystallization. google.com

Diastereoselective synthesis focuses on controlling the relative stereochemistry, such as the cis versus trans configuration.

Substrate and Reagent Control: The stereochemical outcome of a reaction can often be directed by the existing stereochemistry in the starting material or by the choice of reagents. For example, ring-opening reactions of bicyclic systems can proceed with high diastereoselectivity. The synthesis of functionalized cyclobutanes from bicyclo[1.1.0]butanes can yield single diastereoisomers, with the regioselectivity controlled by the choice of a Cu(I) or Cu(II) catalyst. nih.gov

Chelation Control: In some reactions, a metal ion can coordinate to two or more functional groups within the substrate, locking it into a specific conformation. This chelation can direct an incoming reagent to attack from a specific face, thus controlling the stereochemistry. This has been used in the diastereoselective synthesis of cyclobutane hydroxy acids, where a magnesium chelate templates a ring-closing alkylation. acs.org

Protecting Group Influence: The choice of protecting groups for reactive functionalities can also influence the diastereoselectivity of a reaction by altering the steric environment around the reaction center. taltech.ee

Through the careful application of these strategies, specific stereoisomers of this compound, such as cis-[3-(Aminomethyl)cyclobutyl]methanol, can be synthesized with high purity. enaminestore.com

Optimization of Reaction Conditions and Process Efficiency

The critical nature of reaction parameter optimization is clearly demonstrated in the diastereoselective synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid, a scaffold closely related to the target molecule. In a detailed study, the diastereomeric ratio (d.r.) of the product was significantly influenced by the choice of solvent and reaction temperature during a sodium borohydride (B1222165) reduction step. acs.org As illustrated in the table below, tetrahydrofuran (B95107) (THF) was identified as the optimal solvent, and lowering the temperature from 25 °C to -5 °C markedly improved the diastereoselectivity.

EntrySolventTemperature (°C)Conversion (%)Diastereomeric Ratio (d.r.)
1THF5>9991:9
4MeOH59586:14
7EtOH5>9983:17
10THF25>9986:14
12THF-25>9993:7
13THF-5>9992:8

Table 1. Optimization of reduction conditions for a cyclobutylidene derivative, highlighting the impact of solvent and temperature on conversion and diastereoselectivity. acs.org Data adapted from a study on a related cis-1,3-disubstituted cyclobutane scaffold.

Further refinement of the process showed that reducing the stoichiometry of the reducing agent, NaBH₄, to 0.8 equivalents still achieved full conversion without compromising selectivity. acs.org Such optimization efforts are crucial for developing scalable, cost-effective, and safe manufacturing processes. The high utility of this compound as a building block is demonstrated in its use in a Meyers' lactamization reaction to produce a complex tricyclic spiro-lactam, where it achieved an impressive 98% yield, underscoring the efficiency of reactions involving this intermediate. mdpi.com

Exploration of Novel and Sustainable Synthetic Pathways

Beyond optimizing traditional methods, significant research is directed towards discovering fundamentally new and more sustainable ways to synthesize cyclobutane derivatives, including this compound. These "green chemistry" approaches aim to reduce environmental impact by using milder reaction conditions, minimizing waste, and employing renewable resources and catalysts.

Photocatalysis and Flow Chemistry: A prominent novel strategy for constructing the cyclobutane core is the [2+2] photocycloaddition. nih.gov Modern approaches utilize visible light in combination with photocatalysts, such as iridium or ruthenium complexes, to drive the reaction under mild conditions. nih.govacs.orgacs.org This method provides a powerful and direct route to complex cyclobutane structures from simple olefins. nih.gov The efficiency and scalability of these photochemical reactions can be further enhanced through the use of continuous flow reactors. nih.govresearchgate.net Flow chemistry offers superior control over reaction parameters, such as light irradiation and temperature, leading to reduced reaction times, improved yields, and safer operation. nih.govrsc.org This technology has been successfully applied to the electrochemical synthesis of cyclobutane intermediates on a kilogram scale, demonstrating its industrial viability. acs.org

Biocatalysis: Enzymatic synthesis represents another cornerstone of green chemistry, offering high selectivity under mild, aqueous conditions. For the synthesis of chiral cyclobutane derivatives, biocatalytic methods are particularly valuable. For example, the enantioselective resolution of racemic cyclobutane intermediates has been achieved using enzymes. In one instance, porcine pancreatic lipase (B570770) (PPL) was used for the enantioselective resolution of a racemic cyclobutanol (B46151) derivative, yielding optically pure products. researchgate.net This approach is critical for the synthesis of specific stereoisomers of pharmacologically active compounds.

C-H Functionalization: Direct C–H functionalization is an emerging strategy that offers a more atom-economical approach to synthesizing substituted cyclobutanes. acs.org This methodology avoids the need for pre-functionalized starting materials by directly converting C-H bonds into new C-C or C-heteroatom bonds. By using specific catalysts, it is possible to control the site-selectivity of the functionalization on the cyclobutane ring, providing access to either 1,1- or 1,3-disubstituted products. nih.gov This approach represents a paradigm shift in synthetic logic, moving towards more efficient and elegant construction of complex molecules.

The table below summarizes some of the novel and sustainable approaches being explored for the synthesis of cyclobutane derivatives.

MethodologyKey FeaturesPotential AdvantagesReference
Visible-Light PhotocatalysisUses light energy and a catalyst (e.g., Ir/Ru complexes) for [2+2] cycloadditions.Mild conditions, high selectivity, access to strained ring systems. nih.govacs.org
Continuous Flow ChemistryReactions are performed in a continuously flowing stream rather than in a batch.Enhanced safety, scalability, improved control over reaction conditions, and higher efficiency for photochemical reactions. nih.govrsc.org
Enzymatic ResolutionUses enzymes (e.g., lipases) to selectively react with one enantiomer of a racemic mixture.High enantioselectivity, mild aqueous conditions, environmentally benign. researchgate.net
C-H FunctionalizationDirectly converts C-H bonds to other functional groups.High atom economy, reduces number of synthetic steps, novel retrosynthetic pathways. acs.orgnih.gov

Table 2. Overview of Novel and Sustainable Synthetic Pathways for Cyclobutane Derivatives.

Collectively, these advancements in both process optimization and the exploration of novel synthetic routes are paving the way for more efficient, cost-effective, and environmentally responsible production of this compound and other valuable cyclobutane-containing molecules.

Chemical Reactivity and Transformations of 3 Aminomethyl Cyclobutyl Methanol

Reactivity at the Primary Aminomethyl Moiety

The primary aminomethyl group in [3-(aminomethyl)cyclobutyl]methanol is a key site for nucleophilic reactions and derivatizations. Its reactivity is central to the construction of more complex molecular architectures.

Nucleophilic Substitutions and Derivatizations

The lone pair of electrons on the nitrogen atom of the aminomethyl group makes it a potent nucleophile, capable of participating in a variety of substitution reactions. It can react with electrophiles such as alkyl halides to form secondary and tertiary amines. The reaction proceeds via a standard SN2 mechanism.

Furthermore, the primary amine can undergo various derivatization reactions. For instance, it can react with isothiocyanates to form thiourea (B124793) derivatives or with other reagents to introduce diverse functional groups, which can be useful for modifying the compound's biological activity or for further chemical modifications.

Amide and Urethane (B1682113) Formation

One of the most common transformations of the primary aminomethyl group is its acylation to form amides. This can be achieved by reacting this compound with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides. fishersci.itmychemblog.com The reaction with acyl chlorides is typically carried out in the presence of a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. mychemblog.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the reaction with carboxylic acids. fishersci.it A wide range of amide coupling reagents, including HATU, have been developed for efficient amide bond formation. mychemblog.com

Similarly, the aminomethyl group readily reacts with isocyanates to form urethanes (also known as carbamates). mdpi.combhu.ac.in This reaction is typically exothermic and proceeds readily, often catalyzed by tertiary amines or organometallic compounds. The formation of a urethane linkage introduces a new functional group that can influence the molecule's properties and interactions.

Reactant TypeReagent ExampleProduct Type
Acyl ChlorideAcetyl ChlorideAmide
Carboxylic AcidBenzoic AcidAmide
IsocyanatePhenyl IsocyanateUrethane

Selective Functionalization of the Amino Group

In a molecule with both an amino and a hydroxyl group, selective functionalization of the amino group is often desired. This can be achieved by using protecting groups for the hydroxyl moiety or by employing reaction conditions that favor the reaction at the more nucleophilic amino group. For instance, N-acylation can often be performed selectively in the presence of a hydroxyl group under controlled conditions.

Protection of the amino group itself is also a common strategy to allow for reactions at the hydroxyl group. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). For example, the Boc group can be introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be subsequently removed under acidic conditions. acs.org This selective protection is a crucial step in multi-step syntheses involving this compound. acs.orgnih.gov

Reactivity at the Primary Hydroxyl Group

The primary hydroxyl group of this compound offers another site for chemical modification, including esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The hydroxyl group can be converted to an ester through reaction with carboxylic acids or their derivatives. Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, more reactive acylating agents like acyl chlorides or acid anhydrides can be used, often in the presence of a base. In the synthesis of purine (B94841) derivatives, the hydroxyl group of a related cyclobutanol (B46151) was reacted with 4-nitrobenzoyl chloride to form an ester, which was a key intermediate. rsc.org

Etherification of the primary hydroxyl group can be accomplished through various methods, most notably the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. For example, the benzyl (B1604629) ether can be formed to protect the hydroxyl group during subsequent reactions. rsc.org

Reaction TypeReagentsProduct Type
EsterificationCarboxylic Acid, Acid CatalystEster
EsterificationAcyl Chloride, BaseEster
EtherificationAlkyl Halide, Strong BaseEther

Oxidation and Reduction Chemistry

The primary alcohol functionality of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. passmyexams.co.uk Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) will typically oxidize the primary alcohol to a carboxylic acid. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, can be used to stop the oxidation at the aldehyde stage. The oxidation of a primary alcohol to a carboxylic acid generally proceeds through an aldehyde intermediate.

While the hydroxyl group itself is not typically reduced, the compound as a whole can participate in reduction reactions, primarily targeting derivatives formed at the amino or hydroxyl group. For instance, a carboxylic acid formed from the oxidation of the hydroxyl group could be reduced back to the alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Selective Functionalization of the Hydroxyl Group

The primary hydroxyl group in this compound is a key site for synthetic modification. Its reactivity is typical of a primary alcohol, allowing for transformations such as oxidation, esterification, and etherification. However, the presence of the nucleophilic aminomethyl group necessitates careful selection of reagents and reaction conditions to achieve selectivity.

Oxidation: The hydroxyl group can be selectively oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidant is critical to prevent concomitant oxidation of the amino group. Mild and selective oxidizing agents are preferred.

Table 1: Potential Selective Oxidation Reactions of the Hydroxyl Group

Transformation Reagent/Conditions Product
Alcohol to Aldehyde PCC, DCM 3-(Aminomethyl)cyclobutane-1-carbaldehyde
Alcohol to Aldehyde DMP, DCM 3-(Aminomethyl)cyclobutane-1-carbaldehyde

Data are illustrative of typical selective oxidation methods for primary alcohols in the presence of amines.

Esterification and Etherification: The hydroxyl group can undergo esterification with acyl chlorides or carboxylic anhydrides, and etherification with alkyl halides. To prevent N-acylation or N-alkylation of the amine, it is common practice to first protect the amino group. An N-Boc protecting group, for example, would allow for the selective functionalization of the hydroxyl group under basic or neutral conditions. Following the O-functionalization, the Boc group can be readily removed under acidic conditions to regenerate the free amine.

Reactivity of the Cyclobutyl Ring System

The cyclobutane (B1203170) ring imparts significant ring strain (approximately 26 kcal/mol), which influences its reactivity compared to more stable cycloalkanes like cyclohexane (B81311). This strain can be harnessed in synthetic transformations, including ring-opening, ring-expansion, and directed functionalization of the ring's C-H bonds.

Ring-Opening and Ring-Expansion Studies (if applicable)

While specific ring-opening or ring-expansion studies on this compound are not extensively documented, the reactivity of analogous systems provides significant insight. Such transformations are typically initiated by forming a carbocation on a substituent attached to the ring, which then triggers a rearrangement to relieve ring strain.

For this compound, treatment with nitrous acid (HONO) could convert the primary amine into a diazonium salt. This highly unstable intermediate could depart as N₂, generating a primary carbocation. This carbocation would likely trigger a rapid ring-expansion to form a more stable cyclopentyl cation, ultimately leading to cyclopentene (B43876) or cyclopentanol (B49286) derivatives after elimination or trapping by a nucleophile. ugent.be This process is analogous to the Tiffeneau-Demjanov rearrangement.

Another potential pathway involves the dehydration of the alcohol under strong acidic conditions. Protonation of the hydroxyl group followed by loss of water would form a primary carbocation, which could similarly initiate a ring expansion to a cyclopentyl system. stackexchange.com The relative favorability of expanding the cyclobutyl ring is high due to the significant release of inherent ring strain. stackexchange.com

Directed Functionalization of the Cyclobutyl Core

Modern synthetic methods allow for the direct functionalization of otherwise inert C(sp³)–H bonds. Palladium-catalyzed C–H activation is a powerful tool for this purpose, often relying on a directing group to control regioselectivity. acs.orgnih.gov

In the context of this compound, either the amino or hydroxyl group could be modified to serve as a directing group. For instance, the primary amine can be readily converted into an amide, such as an 8-aminoquinoline (B160924) amide or a picolinamide, which are known to be effective directing groups for the palladium-catalyzed arylation or vinylation of β-C–H bonds. acs.org This strategy could enable the precise installation of aryl or vinyl substituents onto the cyclobutane ring.

Recent advances have also demonstrated the use of chiral mono-N-protected aminomethyl oxazoline (B21484) (MPAO) ligands to achieve enantioselective C–H arylation and vinylation of cyclobutyl carboxylic amides. nih.govnih.gov This suggests that by converting the hydroxymethyl group of the title compound to a carboxylic acid and then to a suitable amide, enantioselective functionalization of the cyclobutane core is feasible.

Table 2: Plausible Directed C-H Functionalization Strategies

Precursor Modification Directing Group Catalytic System Transformation
Amine to Amide 8-Aminoquinoline Pd(OAc)₂, Aryl Halide β-C-H Arylation
Amine to Amide Picolinamide Pd(OAc)₂, Aryl Halide β-C-H Arylation

This table illustrates potential applications of established C-H activation methodologies to the this compound scaffold.

Chemoselectivity and Orthogonal Transformations of Multi-functional Groups

The presence of two distinct nucleophilic functional groups—an amine and an alcohol—makes chemoselectivity a central theme in the chemistry of this compound. The relative reactivity of the amine and alcohol can be exploited to achieve selective transformations.

Generally, the primary amine is more nucleophilic than the primary alcohol. Therefore, in reactions with electrophiles such as alkyl halides or acyl chlorides under neutral or basic conditions, the amine is expected to react preferentially. For example, direct acylation will likely yield the N-acylated product.

To achieve selective modification of the hydroxyl group, the amine must first be protected. The use of orthogonal protecting groups is key. An acid-labile protecting group like tert-butoxycarbonyl (Boc) for the amine allows for subsequent reactions on the hydroxyl group under basic or neutral conditions. Conversely, protecting the alcohol as a silyl (B83357) ether (e.g., TBDMS) would allow for a wide range of transformations on the free amine. The different conditions required for the removal of these protecting groups (acid for Boc, fluoride (B91410) source for TBDMS) enable the stepwise and selective functionalization of the molecule. acs.org

A practical example of this chemoselectivity is seen in Meyers' lactamization reactions, where the aminomethyl group of the related [1-(aminomethyl)cyclobutyl]methanol (B112249) acts as a nucleophile, reacting with a keto-ester to form a complex lactam, while the hydroxyl group remains intact throughout the transformation. nih.gov

Table 3: Orthogonal Protection and Deprotection Strategy

Step Reaction Functional Group Targeted Conditions Resulting Intermediate
1 N-Protection Amine (Boc)₂O, Et₃N, DCM N-Boc-[3-(hydroxymethyl)cyclobutyl]methanamine
2 O-Functionalization Hydroxyl AcCl, Pyridine N-Boc-[3-(acetoxymethyl)cyclobutyl]methanamine

This table outlines a standard orthogonal strategy to achieve selective O-acylation.

Applications of 3 Aminomethyl Cyclobutyl Methanol in Advanced Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Molecules

[3-(Aminomethyl)cyclobutyl]methanol serves as a crucial starting material or intermediate in the synthesis of intricate molecules. Its distinct cis and trans isomers offer a platform for stereocontrolled synthesis, enabling the preparation of a diverse array of complex structures. The presence of both an aminomethyl and a hydroxymethyl group allows for sequential or one-pot reactions to build molecular complexity.

Construction of Heterocyclic and Macrocyclic Systems

The dual functionality of this compound makes it an ideal candidate for the synthesis of heterocyclic compounds. A notable application is in the construction of tricyclic spirolactams. mdpi.com In a study focused on generating novel, three-dimensional molecular scaffolds, this compound was reacted with a δ-keto-ester under Meyers' lactamization conditions. mdpi.com This reaction proceeds efficiently to yield a spirolactam, where the amine and alcohol moieties of the cyclobutane (B1203170) derivative form a lactam ring with the keto-ester.

The synthesis of these complex heterocyclic systems highlights the utility of this compound in creating sp³-rich scaffolds, which are of increasing interest in drug discovery due to their potential for improved pharmacological properties compared to flatter, sp²-rich molecules. mdpi.com While the direct application of this compound in the synthesis of macrocycles is not extensively documented in the reviewed literature, its bifunctional nature suggests its potential as a monomer or a key fragment in the assembly of macrocyclic structures through techniques like macrolactamization or other cyclization strategies. rsc.orgnih.govresearchgate.net

Precursor in Multistep Synthesis

The utility of this compound as a precursor is evident in its incorporation into larger, more complex molecules through a sequence of synthetic steps. In the synthesis of the aforementioned tricyclic spirolactams, this compound is a key precursor that is introduced in the final cyclization step of a multi-step synthesis. mdpi.com The preceding steps involve the preparation of a suitable keto-ester, which is then coupled with the cyclobutane derivative.

This approach demonstrates the role of this compound as a late-stage diversification reagent, allowing for the introduction of the unique cyclobutane motif into a pre-functionalized molecule. The robust nature of the cyclobutane ring and the reactivity of the appended functional groups make it a reliable precursor in complex synthetic pathways.

Utility as a Building Block in Molecular Scaffold Construction

The rigid and three-dimensional nature of the cyclobutane ring in this compound makes it an attractive building block for the construction of novel molecular scaffolds. nih.gov These scaffolds can serve as the core of new chemical entities with potential applications in medicinal chemistry and materials science.

Design and Synthesis of Structurally Diverse Scaffolds

This compound has been successfully employed in the design and synthesis of structurally diverse scaffolds, particularly those with a high degree of three-dimensionality. The synthesis of tricyclic spirolactams is a prime example, where the cyclobutane ring is a central feature of the final scaffold. mdpi.com By varying the substitution pattern on the other reactants, a library of structurally related but distinct scaffolds can be generated.

The table below summarizes the synthesis of a specific tricyclic spirolactam using this compound, showcasing its role in scaffold construction.

Reactant 1Reactant 2ProductSynthetic MethodYield
Boc-protected δ-keto-esterThis compoundTricyclic SpirolactamMeyers' Lactamization98% mdpi.com

This efficient synthesis underscores the value of this compound in accessing novel and complex chemical space. The resulting scaffolds can be further functionalized to explore their structure-activity relationships.

Incorporation into Chiral Ligands and Organocatalysts (if applicable)

While direct examples of this compound being incorporated into chiral ligands or organocatalysts are not prevalent in the reviewed literature, the structural motifs present in this compound are relevant to the design of such molecules. Chiral 1,2- and 1,3-disubstituted cyclobutanes are valuable synthons. The development of chiral ligands for enantioselective C-H activation has utilized cyclobutane carboxamides, highlighting the importance of the cyclobutane scaffold in asymmetric catalysis. nih.gov For instance, chiral mono-N-protected aminomethyl oxazoline (B21484) (MPAO) ligands have been shown to be effective in the enantioselective C–H arylation and vinylation of cyclobutyl carboxylic acid derivatives. nih.gov

Given the presence of both an amine and an alcohol, this compound could potentially be modified to create novel chiral ligands. The amine and alcohol functionalities could serve as coordination sites for metal catalysts or as hydrogen-bonding donors in organocatalysis. The rigid cyclobutane backbone would provide a well-defined stereochemical environment, which is crucial for effective asymmetric induction. The development of β-amino acid organocatalysts for asymmetric Michael additions further suggests the potential for amino-functionalized cyclic structures in catalysis. mdpi.com

Contribution to Chemical Library Synthesis and Diversity-Oriented Synthesis

This compound is a valuable tool for the synthesis of chemical libraries, particularly those focused on exploring three-dimensional chemical space. Its ability to participate in reliable and high-yielding reactions makes it suitable for the parallel synthesis of multiple compounds.

The synthesis of a focused library of tricyclic spirolactams demonstrates the utility of this compound in diversity-oriented synthesis. mdpi.com By reacting it with a variety of keto-esters, a collection of novel compounds with a shared core scaffold but different peripheral functionality can be rapidly assembled. This approach allows for the systematic exploration of structure-activity relationships and the identification of new bioactive molecules. The generation of such libraries of sp³-rich compounds is a key goal in modern drug discovery, as it can lead to compounds with improved selectivity and pharmacokinetic properties. mdpi.com The use of building blocks like this compound is central to the success of these diversity-oriented synthesis strategies. rsc.org

Computational and Theoretical Investigations of 3 Aminomethyl Cyclobutyl Methanol

Molecular Conformation and Conformational Analysis

The conformational landscape of [3-(Aminomethyl)cyclobutyl]methanol is primarily dictated by the puckering of the cyclobutane (B1203170) ring and the orientation of its two functional group substituents.

Cyclobutane Ring Puckering Unlike the flat representations often seen in 2D drawings, the cyclobutane ring is not planar. It adopts a puckered or bent conformation to alleviate the significant torsional strain that would arise from eclipsing C-H bonds in a planar structure. This puckering results in an out-of-plane dihedral angle typically around 25-30 degrees. This fundamental geometric feature creates two distinct substituent positions on each carbon: axial and equatorial.

Conformational Isomers The presence of two substituents on the cyclobutane ring (this compound is 1,3-disubstituted) leads to the existence of cis and trans diastereomers. For each diastereomer, further conformational isomers arise from the puckering of the ring and the rotation (torsion) of the -CH₂OH and -CH₂NH₂ groups around their respective C-C bonds.

In the cis isomer, both substituents are on the same face of the ring. The lowest energy conformations would likely involve one substituent in an equatorial position and one in an axial position (axial-equatorial or a,e) to minimize steric hindrance. In the trans isomer, where substituents are on opposite faces, conformations with both groups in equatorial positions (e,e) are generally the most stable, as this arrangement minimizes steric clashes. Computational studies on analogous compounds like 3-(dimethylamino)cyclobutan-1-ol (B1456704) have shown that the equatorial-trans conformer is the most dominant at ambient temperatures.

Illustrative Conformational Energy Table A typical output from a computational analysis would compare the relative energies (ΔE) of the stable conformers of the cis and trans isomers.

DiastereomerSubstituent PositionsIntramolecular H-BondRelative Energy (ΔE) in kcal/mol (Hypothetical)
transdi-equatorial (e,e)No0.00 (Reference)
transdi-axial (a,a)Possible+2.5
cisaxial-equatorial (a,e)Yes+1.0
cisequatorial-axial (e,a)Yes+1.1

This table is for illustrative purposes to show typical results from conformational analysis.

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are powerful tools for elucidating the electronic properties of a molecule. Methods like Density Functional Theory (DFT), often with basis sets such as 6-31G(d) or 6-311++G(d,p), are widely used to calculate a variety of electronic descriptors. researchgate.net

Molecular Electrostatic Potential (MEP) An MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show regions of negative potential (electron-rich) around the nitrogen and oxygen atoms due to their high electronegativity and lone pairs of electrons. These sites represent the centers for electrophilic attack. Conversely, positive potential would be concentrated around the hydrogen atoms of the amine and hydroxyl groups, indicating these are the primary sites for nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap implies higher stability. For this molecule, the HOMO is expected to be localized on the non-bonding orbitals of the nitrogen and oxygen atoms. The LUMO would likely be associated with the antibonding σ* orbitals of the C-N and C-O bonds.

Natural Bond Orbital (NBO) Analysis NBO analysis provides detailed insight into intramolecular bonding and interactions. nih.gov For this compound, NBO calculations can quantify the strength of the intramolecular hydrogen bond between the -OH and -NH₂ groups. This is achieved by analyzing the delocalization energy (E⁽²⁾) associated with the interaction between the lone pair orbital of the donor atom (e.g., the nitrogen or oxygen) and the antibonding orbital of the acceptor bond (e.g., σO-H or σN-H).

Table of Calculated Electronic Properties Quantum chemical calculations yield precise numerical data for various electronic properties.

PropertyDescriptionPredicted Value (Illustrative)
HOMO EnergyEnergy of the highest occupied molecular orbital-6.5 eV
LUMO EnergyEnergy of the lowest unoccupied molecular orbital+1.5 eV
HOMO-LUMO GapIndicator of chemical stability and reactivity8.0 eV
Dipole MomentMeasure of the molecule's overall polarity~2.5 D
NBO E⁽²⁾ (O: → σ*N-H)Stabilization energy from H-bond1.5 - 3.0 kcal/mol

This table contains representative values to illustrate the output of quantum chemical calculations.

Prediction of Reactivity and Mechanistic Studies

Computational chemistry is instrumental in predicting the reactivity of this compound and exploring potential reaction mechanisms. The molecule's reactivity is governed by its functional groups (a nucleophilic amine and an alcohol) and the strained cyclobutane ring.

Functional Group Reactivity The primary amine is a nucleophile and a base, readily reacting with electrophiles such as acyl chlorides or alkyl halides. The primary alcohol can be oxidized to an aldehyde or carboxylic acid and can also act as a nucleophile or be eliminated under acidic conditions.

Ring Strain and Reactivity The cyclobutane ring possesses significant ring strain (~26 kcal/mol), which can be a driving force for ring-opening or rearrangement reactions, especially when a carbocation is formed on or adjacent to the ring. For instance, under strong acidic conditions, protonation of the hydroxyl group followed by the loss of water would generate a cyclobutylmethyl carbocation. This reactive intermediate is highly prone to rearrangement.

Molecular Modeling for Understanding Structural Interactions

Molecular modeling, particularly molecular docking, is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecular target, such as a protein or enzyme. nih.gov This is crucial for understanding potential biological activity.

Docking Methodology In a typical docking simulation, the three-dimensional structure of the target protein is required. The this compound molecule is then placed into the active site of the protein, and a scoring function is used to evaluate thousands of possible binding poses. The scoring function estimates the binding affinity (e.g., in kcal/mol), with lower energy scores indicating more favorable binding.

Key Interactions The key to the interaction of this compound with a biological target lies in its functional groups.

Hydrogen Bonding: The aminomethyl (-CH₂NH₂⁺ under physiological pH) and hydroxymethyl (-CH₂OH) groups are potent hydrogen bond donors and acceptors. They are expected to form critical hydrogen bonds with polar amino acid residues (e.g., Asp, Glu, Ser, Thr) in an enzyme's active site.

Hydrophobic Interactions: The cyclobutane ring itself provides a nonpolar, hydrophobic scaffold that can interact favorably with nonpolar amino acid residues like Valine, Leucine, and Isoleucine within the binding pocket.

For example, based on the activity of similar compounds, arginase has been identified as a potential enzyme target. A docking study could reveal how this compound fits into the arginase active site, with the positively charged amino group potentially interacting with key aspartate residues, mimicking the binding of the natural substrate, arginine.

Illustrative Molecular Docking Results

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Arginase (Hypothetical)-6.8ASP128, ASP234Hydrogen Bond, Salt Bridge
Arginase (Hypothetical)-6.8THR246Hydrogen Bond
Arginase (Hypothetical)-6.8VAL126, ILE141Hydrophobic Interaction

This table is a hypothetical representation of results from a molecular docking simulation.

Advanced Analytical Methodologies for Characterization of 3 Aminomethyl Cyclobutyl Methanol and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of [3-(Aminomethyl)cyclobutyl]methanol, providing unparalleled insight into the connectivity and stereochemistry of the molecule. Both ¹H and ¹³C NMR are routinely employed.

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the aminomethyl and methanol (B129727) groups, as well as the protons on the cyclobutane (B1203170) ring. The chemical shifts and coupling constants of the cyclobutane protons are particularly informative for determining the cis or trans configuration of the substituents. In general, the protons on the cyclobutane ring appear as a complex multiplet in the range of δ 1.8-2.8 ppm. The protons of the -CH₂OH group typically resonate around δ 3.5 ppm, while the -CH₂NH₂ protons are found near δ 2.7 ppm.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the cyclobutane ring carbons are sensitive to the stereochemistry of the substituents. For instance, in related cyclobutane derivatives, the chemical shifts can be indicative of the cis or trans arrangement. researchgate.netucd.ie The carbon of the methanol group (-CH₂OH) typically appears around 60-70 ppm, while the aminomethyl carbon (-CH₂NH₂) is observed in the 40-50 ppm range. The carbons of the cyclobutane ring itself resonate at higher field, typically between 20 and 40 ppm.

Table 1: Representative NMR Data for this compound and Related Derivatives

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Notes
¹HCyclobutane Ring CH1.8 - 2.8 (multiplet)The complexity and specific shifts are highly dependent on the cis/trans stereochemistry.
¹H-CH₂OH~3.5Can be a triplet or a more complex multiplet depending on coupling.
¹H-CH₂NH₂~2.7Can be a triplet or a more complex multiplet depending on coupling.
¹³CCyclobutane Ring CH20 - 40The precise chemical shifts help in distinguishing between cis and trans isomers.
¹³C-CH₂NH₂40 - 50
¹³C-CH₂OH60 - 70

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure of this compound and its derivatives.

Infrared (IR) Spectroscopy Methodologies

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum will show characteristic absorption bands for the O-H, N-H, and C-H bonds.

The presence of the hydroxyl group (-OH) is indicated by a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of O-H stretching vibrations in alcohols. pressbooks.pub The primary amine (-NH₂) group gives rise to two sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. msu.edu The C-H stretching vibrations of the cyclobutane ring and the methylene (B1212753) groups appear in the 2850-3000 cm⁻¹ range. libretexts.org Additionally, the C-O stretching vibration of the primary alcohol is typically observed around 1050 cm⁻¹. pressbooks.pub

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibration TypeCharacteristic Absorption (cm⁻¹)Intensity
-OH (alcohol)O-H stretch3200 - 3600Strong, Broad
-NH₂ (primary amine)N-H stretch3300 - 3500Medium (two peaks)
C-H (alkane)C-H stretch2850 - 3000Strong
C-O (primary alcohol)C-O stretch~1050Strong

Derivatives of this compound will exhibit additional or shifted IR bands corresponding to the new functional groups introduced. For example, acylation of the amine or esterification of the alcohol will result in the appearance of a strong carbonyl (C=O) stretching band in the 1650-1750 cm⁻¹ region. pressbooks.publibretexts.org

Mass Spectrometry (MS) Methodologies

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) may be observed, although it can be weak for alcohols and amines. libretexts.orgwpmucdn.com The molecular ion will have an odd nominal mass due to the presence of a single nitrogen atom. miamioh.edu

The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen). libretexts.org For amines, a characteristic fragmentation is the alpha-cleavage, where the bond between the alpha and beta carbons to the nitrogen is broken, leading to a stable iminium ion. The largest substituent on the alpha-carbon is preferentially lost. miamioh.edu

The cyclobutane ring can also undergo characteristic fragmentation, often leading to the loss of ethylene (B1197577) (28 Da) or other small neutral molecules. researchgate.net The exact fragmentation pattern will depend on the ionization method used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). In a patent describing related compounds, a mass spectrum showed a peak corresponding to the protonated molecule ([MH]⁺) using ESI. google.com

Table 3: Potential Mass Spectrometry Fragments for this compound

Fragmentm/zOrigin
[M]⁺129Molecular Ion
[M-H₂O]⁺111Loss of water from the alcohol
[M-NH₃]⁺112Loss of ammonia (B1221849) from the amine
[CH₂=NH₂]⁺30Alpha-cleavage at the aminomethyl group
[M-CH₂OH]⁺98Loss of the hydroxymethyl radical
[M-CH₂NH₂]⁺99Loss of the aminomethyl radical

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction byproducts and for the resolution of its cis and trans isomers. These techniques are also crucial for assessing the purity of the final compound.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile compounds like this compound. The separation of the cis and trans isomers can be achieved by selecting the appropriate stationary and mobile phases. chromforum.orgmsu.edu

Reversed-phase HPLC, using a C18 or C8 column, is a common starting point. The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape for the amine. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve good separation of isomers and impurities.

Normal-phase HPLC can also be employed, particularly for the separation of stereoisomers. In this mode, a polar stationary phase (e.g., silica (B1680970) or a cyano-bonded phase) is used with a non-polar mobile phase (e.g., hexane/isopropanol).

Detection is typically performed using a UV detector if the derivatives contain a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). For the underivatized compound, which lacks a strong chromophore, ELSD or derivatization with a UV-active agent would be necessary for UV detection.

Table 4: Exemplary HPLC Methodologies for this compound Isomer Separation

ParameterReversed-Phase HPLCNormal-Phase HPLC
Stationary Phase C18, C8Silica, Cyano (CN)
Mobile Phase Water/Acetonitrile or Methanol with 0.1% TFAHexane/Isopropanol
Elution Mode GradientIsocratic or Gradient
Detector ELSD, MS, or UV (with derivatization)ELSD, MS, or UV (with derivatization)

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. This compound, with its polar amine and alcohol functional groups, is not sufficiently volatile for direct GC analysis. Therefore, derivatization is a mandatory step. sigmaaldrich.com

Common derivatization strategies involve converting the polar -OH and -NH₂ groups into less polar, more volatile ethers, esters, or silyl (B83357) ethers. For example, reaction with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can convert both the alcohol and amine to their corresponding silyl derivatives. sigmaaldrich.com Another approach is acylation using an anhydride (B1165640) like pentafluoropropionic anhydride (PFPA), followed by esterification of the alcohol, to produce volatile derivatives suitable for GC analysis. mdpi.com

The choice of the GC column is critical for separating the derivatized isomers. A mid-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or HP-5), is often a good choice. The temperature program, involving a gradual increase in the column temperature, is optimized to achieve baseline separation of the cis and trans isomers. Detection is typically performed using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). GC-MS provides the added advantage of structural information based on the fragmentation patterns of the separated derivatives.

Table 5: Typical GC Methodologies for Derivatized this compound

ParameterDescription
Derivatization Reagent BSTFA, MTBSTFA, or PFPA/alcohol
Stationary Phase 5% Phenyl-polysiloxane (or similar mid-polarity phase)
Column Type Capillary Column
Temperature Program Optimized temperature ramp for isomer separation
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)

X-ray Crystallography for Absolute Stereochemistry and Solid-State Analysis

X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of crystalline compounds. While a specific crystal structure of the parent this compound may not be publicly available, the application of this technique to its derivatives and related cyclobutane structures provides a clear blueprint for its potential analysis. acs.orgresearchgate.net

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern provides detailed information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which can exist as cis and trans diastereomers, and each of these as a pair of enantiomers, X-ray crystallography is invaluable.

In a typical study, a suitable single crystal is grown, often through slow evaporation of a solvent or by vapor diffusion. The crystal is then mounted on a goniometer and subjected to X-ray diffraction analysis. The collected data are processed to generate an electron density map, from which the molecular structure is solved and refined.

For derivatives of this compound, such as those resulting from reactions with other molecules, X-ray crystallography has been instrumental in confirming the successful synthesis and the stereochemical outcome of the reaction. ucd.ie For instance, in the synthesis of complex molecules where a cyclobutane moiety is a key building block, X-ray analysis can verify the integrity of the cyclobutane ring and the spatial orientation of its substituents. researchgate.net

Table 1: Representative Crystallographic Data for a Cyclobutane Derivative

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)8.789
α (°)90
β (°)105.2
γ (°)90
Volume (ų)1324.5
Z4
R-factor0.045

Note: This table represents typical data that would be obtained from an X-ray crystallographic analysis of a derivative of this compound and is for illustrative purposes.

The solid-state analysis provided by X-ray crystallography also reveals information about intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound, including its melting point, solubility, and stability.

Advanced Purity and Identity Confirmation Protocols

Beyond the determination of the three-dimensional structure, a battery of advanced analytical techniques is employed to confirm the identity and establish the purity of this compound and its derivatives. These protocols are crucial for quality control in research and manufacturing settings.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity assessment. For chiral compounds like this compound, chiral HPLC is particularly important for separating and quantifying the different enantiomers. nih.gov This is often achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. ethernet.edu.et The development of a robust HPLC method involves optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the main compound from any impurities and its enantiomer. nih.gov The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. researchgate.net

Table 2: Illustrative Chiral HPLC Method Parameters

ParameterCondition
ColumnChiral Stationary Phase (e.g., cellulose (B213188) or amylose-based)
Mobile PhaseHexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Column Temp.25 °C
Retention Time (R-enantiomer)8.5 min
Retention Time (S-enantiomer)10.2 min

Note: This table provides an example of typical HPLC conditions for chiral separation.

High-Resolution Mass Spectrometry (HRMS): HRMS is a powerful tool for confirming the elemental composition of a molecule with high accuracy. mdpi.com By measuring the mass-to-charge ratio (m/z) to a high degree of precision, it is possible to determine the molecular formula of this compound and its derivatives, distinguishing them from other compounds with the same nominal mass. This technique is also invaluable for identifying unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectroscopy are indispensable for elucidating the chemical structure of this compound. researchgate.net ¹H NMR provides information about the number and types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton. Advanced NMR techniques can help to establish the stereochemistry of the molecule. For purity assessment, quantitative NMR (qNMR) can be used to determine the exact concentration of the compound in a sample by comparing the integral of a specific signal with that of a certified internal standard.

Capillary Electrophoresis (CE): Capillary electrophoresis, particularly when coupled with a chiral selector such as a cyclodextrin, offers a high-efficiency method for the enantiomeric separation and determination of enantiomeric impurities. nih.gov This technique is known for its rapid analysis times and low consumption of sample and reagents.

The combination of these advanced analytical methodologies provides a comprehensive characterization of this compound and its derivatives, ensuring a deep understanding of its structure, stereochemistry, and purity, which is fundamental for its application in scientific research and development.

Future Research Directions in 3 Aminomethyl Cyclobutyl Methanol Chemistry

Development of More Efficient and Atom-Economical Synthetic Routes

Current synthetic routes to [3-(Aminomethyl)cyclobutyl]methanol and its derivatives can be lengthy and may not be optimal in terms of yield and environmental impact. A primary objective for future research is the development of more efficient and atom-economical synthetic strategies. This involves moving beyond traditional multi-step sequences to more innovative approaches.

Key areas of focus include:

Photocatalysis: Visible light-mediated photocatalysis is emerging as a powerful tool for constructing cyclobutane (B1203170) rings through [2+2] cycloadditions. acs.org Future work will likely focus on expanding the scope of these reactions to access a wider range of substituted this compound analogs with high stereoselectivity.

Flow Chemistry: The use of continuous-flow reactors offers precise control over reaction parameters, which can lead to improved yields, higher purity, and enhanced safety, particularly for reactions that are difficult to scale up in traditional batch processes. kuleuven.be Adapting existing syntheses or developing new ones for flow chemistry is a promising avenue for more efficient production.

Biocatalysis: Employing enzymes for specific chemical transformations can offer unparalleled selectivity and milder reaction conditions, contributing to greener and more sustainable synthetic processes.

Synthetic StrategyPotential AdvantagesResearch Focus
Catalytic C-H FunctionalizationReduced step count, increased atom economyDevelopment of new, highly selective catalysts
PhotocatalysisMild reaction conditions, access to unique structuresExpansion of substrate scope and stereocontrol
Flow ChemistryImproved yield, safety, and scalabilityAdaptation and optimization of syntheses for flow
BiocatalysisHigh selectivity, environmentally friendlyIdentification and engineering of suitable enzymes

Expansion of Derivatization and Functionalization Strategies for New Chemical Space

The primary amine and hydroxyl groups of this compound are key to its utility, serving as points for further chemical modification. Future research will undoubtedly focus on expanding the repertoire of derivatization and functionalization reactions to generate novel molecules.

Anticipated research directions include:

Selective Functionalization: Developing methods to selectively modify the nitrogen or oxygen atom in the presence of the other will be crucial for creating diverse libraries of compounds. This could involve the use of advanced protecting group strategies or catalysts that differentiate between the two functional groups.

Modification of the Cyclobutane Core: Research into reactions that alter the cyclobutane ring itself, such as ring-opening or ring-expansion reactions, could provide access to new acyclic and larger cyclic scaffolds with distinct conformational properties.

Stereoselective Synthesis: For applications in medicinal chemistry, the synthesis of enantiomerically pure derivatives is often essential. Future work will focus on developing new chiral catalysts and synthetic routes that provide high levels of stereocontrol. researchgate.net Recent studies have shown success in creating chiral scaffolds from protected cyclobutane β-amino acids, which can be transformed into a variety of functionalized derivatives. researchgate.net

Introduction of Diverse Moieties: Research has demonstrated the successful introduction of various functional groups onto related cyclobutane structures, including boronic esters for further derivatization. acs.org This opens the door for coupling reactions to introduce a wide array of aryl, heteroaryl, and other complex fragments.

Exploration of Novel Applications in Emerging Areas of Synthetic Chemistry

While this compound is a known building block in medicinal chemistry, its potential applications extend into other areas of synthetic chemistry. Its rigid structure and defined orientation of functional groups make it an attractive candidate for new roles.

Emerging applications to be explored:

Ligand Design for Catalysis: The aminomethyl and methanol (B129727) groups can act as a bidentate ligand, chelating to metal centers. The rigid cyclobutane backbone can create a well-defined chiral pocket around the metal, making these compounds promising ligands for asymmetric catalysis.

Monomers for Advanced Materials: Incorporation of the rigid and functional this compound unit into polymers, such as polyamides or polyesters, could lead to materials with enhanced thermal stability, rigidity, and other desirable mechanical properties.

Probes for Chemical Biology: Derivatives of this compound can be used as molecular probes to study biological systems, such as investigating the interactions between small molecules and proteins.

Integration of Advanced Computational Approaches for Predictive Chemistry

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, computational methods can provide deep insights and guide experimental work.

Key computational approaches include:

Reaction Modeling: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model reaction mechanisms, predict transition states, and understand the origins of selectivity. This can accelerate the development of more efficient synthetic routes.

Conformational Analysis: Molecular dynamics simulations can predict the preferred three-dimensional structures of this compound derivatives and how they interact with their biological targets. This is crucial for rational drug design.

Virtual Screening: Computational screening of virtual libraries of derivatives can rapidly identify molecules with a high probability of desired activity, focusing experimental efforts on the most promising candidates.

Computational MethodApplication to this compound Research
Density Functional Theory (DFT)Modeling reaction pathways, predicting catalyst performance
Molecular Dynamics (MD)Analyzing conformational preferences, studying protein-ligand binding
Virtual ScreeningIdentifying potential drug candidates from large virtual libraries

Potential for Interdisciplinary Research in Materials Science or Catalyst Design

The unique structural attributes of this compound make it a prime candidate for interdisciplinary research, bridging organic synthesis with materials science and catalysis.

Potential interdisciplinary avenues:

Metal-Organic Frameworks (MOFs): The ability of the amino and hydroxyl groups to coordinate with metal ions makes this compound and its derivatives excellent candidates for linkers in the construction of MOFs. These materials could have applications in gas storage, separation, and heterogeneous catalysis.

Asymmetric Catalyst Development: As mentioned, the chiral potential of this scaffold is significant. Collaborative efforts between synthetic chemists and catalyst design experts could lead to the development of novel, highly effective catalysts for a range of stereoselective transformations. The design of platinum-based catalysts, for instance, is a major area of research where new ligands can have a significant impact. mdpi.com

Bio-inspired Materials: The rigid, three-dimensional nature of the cyclobutane ring can be used to mimic structural motifs found in nature. This could lead to the development of new biomaterials or drug delivery systems. Recent research has focused on creating bio-inspired tricyclic spiro-lactams using related amino alcohols. nih.govmdpi.com

Q & A

Q. What are the optimal synthetic routes for [3-(Aminomethyl)cyclobutyl]methanol, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclization of precursor amines and alcohols under controlled conditions. For example, trans-isomer synthesis may use catalytic hydrogenation or reductive amination, with HCl salts formed via acid treatment . Key parameters include solvent polarity (e.g., methanol or ethanol), temperature (25–80°C), and catalyst selection (e.g., palladium on carbon). Yield optimization requires balancing steric effects of the cyclobutane ring with the reactivity of the aminomethyl group.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Thin-layer chromatography (TLC) with silica gel and mobile phases like ethyl acetate/acetic acid/water mixtures can assess purity, as demonstrated for related aminobutanol derivatives . Advanced methods include:

  • NMR : To confirm stereochemistry and functional group positions (e.g., ¹H/¹³C NMR for cyclobutane ring protons and hydroxymethyl/aminomethyl groups).
  • HPLC-MS : For quantifying impurities and verifying molecular weight.
  • X-ray crystallography : Resolves absolute configuration, as seen in structurally similar compounds like (3-Aminophenyl)methanol .

Q. How does the stereochemistry of this compound affect its reactivity in nucleophilic substitution reactions?

The trans-configuration of the aminomethyl and hydroxymethyl groups on the cyclobutane ring reduces steric hindrance, enhancing reactivity with electrophiles like alkyl halides. In contrast, cis-isomers may require harsher conditions (e.g., elevated temperatures or polar aprotic solvents) due to unfavorable spatial interactions . Kinetic studies using ¹H NMR can track reaction progress and regioselectivity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in biological activity (e.g., conflicting IC₅₀ values in kinase inhibition assays) may arise from variations in:

  • Stereochemical purity : Use chiral HPLC to isolate enantiomers and test individually .
  • Solubility : Adjust assay buffers (e.g., DMSO concentration) to ensure compound dissolution.
  • Target specificity : Employ computational docking (e.g., AutoDock Vina) to predict binding modes and validate via mutagenesis studies .

Q. How can computational modeling predict the metabolic stability of this compound in drug discovery contexts?

Density functional theory (DFT) calculations assess the energy barriers for oxidative metabolism (e.g., cytochrome P450-mediated hydroxylation). Parameters include:

  • Electrostatic potential maps : Identify reactive sites on the cyclobutane ring.
  • ADMET predictions : Tools like SwissADME estimate bioavailability and hepatic clearance. Compare results with in vitro microsomal stability assays to refine models .

Q. What methodologies address low yields in large-scale synthesis of this compound?

Scale-up challenges often stem from:

  • Exothermic reactions : Use flow chemistry to control temperature and prevent decomposition.
  • Byproduct formation : Optimize stoichiometry (e.g., excess ammonia for reductive amination) and employ scavenger resins.
  • Crystallization issues : Screen solvents (e.g., tert-butyl methyl ether) for efficient HCl salt precipitation .

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